5-O-Methylvisammioside

Descripción general

Descripción

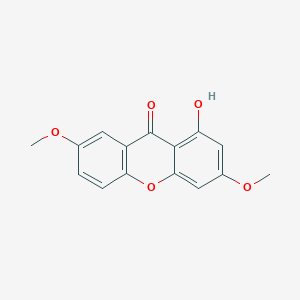

5-O-Methylvisammioside (5-OMV) is a natural product isolated from the plant species Visammia bicolor. It belongs to the family of phenolic compounds known as flavonoids and is widely studied for its numerous potential therapeutic applications. 5-OMV has been found to possess anti-inflammatory, anti-microbial, anti-oxidant, and anti-cancer activities. It has also been suggested to be involved in the regulation of the immune system, as well as in the regulation of cell growth, proliferation, and differentiation. Furthermore, 5-OMV has been found to possess neuroprotective, cardioprotective, and hepatoprotective properties.

Aplicaciones Científicas De Investigación

Antidepressant-like Effects

5-O-Methylvisammioside has been studied for its potential antidepressant-like effects. Research suggests that it may have anti-inflammatory properties which could contribute to its therapeutic effects in mood disorders .

Cancer Research

This compound has shown promise in cancer research, particularly in inhibiting protein-protein interactions that are crucial for cancer cell proliferation. It has been found to induce cell cycle arrest at the G2/M phase in colon cancer cells, which is a critical control point before cells enter mitosis .

Acute Liver Injury Prevention

In studies related to liver health, 5-O-Methylvisammioside has demonstrated an ability to prevent acute liver injury (ALI). It has been observed to lower blood levels of liver enzymes and reduce inflammatory cell infiltration in the liver, indicating a protective effect against ALI .

Mecanismo De Acción

5-O-Methylvisammioside is a natural compound isolated from Saposhnikovia Divaricata . It has been found to have diverse biological activities, including anti-inflammatory and neuroprotective properties .

Target of Action

The primary targets of 5-O-Methylvisammioside are MAPK1, MAPK3, PIK3CA, JUN, and MAPK8 . These proteins play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis .

Mode of Action

5-O-Methylvisammioside interacts with its targets mainly by forming hydrogen bonds and hydrophobic interactions . For instance, it forms hydrogen bonds with LYS-151, THR-110, and MET-108 of MAPK1 . This interaction leads to changes in the conformation and function of the target proteins, thereby modulating their activity .

Biochemical Pathways

5-O-Methylvisammioside affects several biochemical pathways, including the MAPK pathway, the TNF pathway, and the NF-κB pathway . These pathways are involved in regulating immune responses, inflammation, and cell survival . Additionally, it also influences the arachidonic acid pathway, which plays a key role in inflammatory responses .

Pharmacokinetics

It’s known that the compound has excellent anti-inflammatory properties

Result of Action

5-O-Methylvisammioside has been shown to have significant therapeutic effects. For instance, it can ameliorate acute liver injury (ALI) induced by acetaminophen (APAP) by inhibiting arachidonic acid metabolism and the TNF, MAPK, and NF-κB pathways . It also reduces the hepatic inflammatory burst mainly by inhibiting the phosphorylation of p38 and JNK in the MAPK pathway .

Propiedades

IUPAC Name |

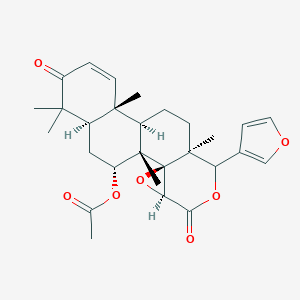

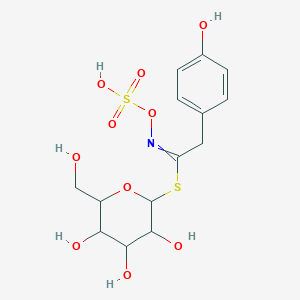

(2S)-4-methoxy-7-methyl-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O10/c1-9-5-11(24)16-13(29-9)7-12-10(20(16)28-4)6-15(30-12)22(2,3)32-21-19(27)18(26)17(25)14(8-23)31-21/h5,7,14-15,17-19,21,23,25-27H,6,8H2,1-4H3/t14-,15+,17-,18+,19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGFPTYGKPLXPK-OOBAEQHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)OC4C(C(C(C(O4)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)O[C@@H](C3)C(C)(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-O-Methylvisammioside | |

CAS RN |

84272-85-5 | |

| Record name | 84272-85-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known pharmacological activities of 5-O-Methylvisammioside?

A1: 5-O-Methylvisammioside exhibits various pharmacological activities including anti-inflammatory, [] anti-asthma [], and antidepressant effects. [] It has also been shown to protect against acute liver injury. []

Q2: How does 5-O-Methylvisammioside exert its protective effect against acute liver injury?

A2: Research suggests that 5-O-Methylvisammioside protects against acute liver injury by regulating the TNF/MAPK/NF-κB/arachidonic acid pathway. []

Q3: How does 5-O-Methylvisammioside contribute to the treatment of depression?

A3: Studies indicate that 5-O-Methylvisammioside might exert antidepressant effects by inhibiting the overactivation of BV-2 microglia, a type of glial cell in the central nervous system, through the NF-κB/IκB-α pathway. [, ]

Q4: What is the molecular formula and weight of 5-O-Methylvisammioside?

A4: While the provided abstracts do not explicitly state the molecular formula and weight, they can be deduced from its chemical structure: Molecular Formula: C20H22O8* Molecular Weight:* 390.38 g/mol

Q5: Is there any spectroscopic data available for 5-O-Methylvisammioside?

A5: Yes, structural characterization studies utilize techniques like ESI-MS, 1H NMR, and 13C NMR to confirm the identity of 5-O-Methylvisammioside. []

Q6: What are the common methods for extracting 5-O-Methylvisammioside from Radix Saposhnikoviae?

A6: Several extraction techniques are employed, including:* High-speed counter-current chromatography (HSCCC): This method has successfully isolated high-purity 5-O-Methylvisammioside from Radix Saposhnikoviae. []* Microwave-assisted extraction: This technique offers a rapid and efficient way to extract 5-O-Methylvisammioside with high yield. []* Ultrasonic-assisted extraction (UAE): This method, particularly when optimized using response surface methodology (RSM), proves effective for extracting 5-O-Methylvisammioside. [, ]* Ionic Liquid-based Ultrasonic-Assisted Extraction (ILUAE): This method, utilizing ionic liquids as the solvent, shows high efficiency in extracting 5-O-Methylvisammioside. []

Q7: How is the quality of 5-O-Methylvisammioside typically analyzed and controlled?

A7: * HPLC (High-Performance Liquid Chromatography): This is a widely used method for quantifying 5-O-Methylvisammioside in various formulations and herbal extracts. [, , , , , , , , , , , , , , ]* UPLC-QTOF/MS (Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry): This technique allows for the identification and quantification of 5-O-Methylvisammioside, even in complex mixtures, and is particularly useful for quality assessment and metabolomic studies. []* UHPLC-Q-Exactive Orbitrap HR-MS (Ultra-High Performance Liquid Chromatography coupled with Quadrupole-Exactive Orbitrap High-Resolution Mass Spectrometry): This high-resolution and accurate method aids in identifying and quantifying 5-O-Methylvisammioside and other constituents in complex mixtures like Jingyin Granules. []* TLC (Thin-Layer Chromatography): This method is employed for the qualitative analysis and identification of 5-O-Methylvisammioside. [, ]

Q8: What are some of the challenges in developing analytical methods for 5-O-Methylvisammioside?

A8: Ensuring method sensitivity, selectivity, and reproducibility can be challenging, especially given the complex matrix of herbal preparations. Method validation is crucial to guarantee accuracy, precision, and specificity. []

Q9: What formulation strategies are used for 5-O-Methylvisammioside?

A9: 5-O-Methylvisammioside is incorporated into various formulations, including:* Nasal Sprays: Research has explored the nasal absorption of 5-O-Methylvisammioside, suggesting its feasibility for nasal spray formulations. []* Tablets: 5-O-Methylvisammioside is formulated into tablets like Siji Ganmao Tablets and Tongqiao Biyan Tablets. [, ]* Capsules: It is also incorporated into capsule formulations like Yaozhouling Capsules and Xiaoerzhiyang Capsules. [, ]* Granules: Formulations like Changbitong Granules, Fangfeng Tongsheng Pills, and Guizhi Shaoyao Zhimu Granules contain 5-O-Methylvisammioside. [, , , ]* Powders: 5-O-Methylvisammioside is also a component of powder formulations like Wuhu Powder and Yuping feng powder. [, ]

Q10: How stable is 5-O-Methylvisammioside under different conditions?

A10: While specific stability data is not available in the provided abstracts, stability under various conditions (temperature, pH, light) is crucial for formulation development and storage.

Q11: What are the potential drug delivery challenges for 5-O-Methylvisammioside?

A11: Like many natural compounds, challenges may include optimizing solubility, bioavailability, and targeted delivery to specific tissues.

Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of 5-O-Methylvisammioside?

A12: Research indicates that after oral administration, 5-O-Methylvisammioside is absorbed into the bloodstream and distributed to various tissues, including the heart, liver, spleen, lung, kidney, brain, fat, and testicles. [] In vivo and in vitro studies have identified several metabolites, with deglycosylation being a major metabolic pathway. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B191276.png)